
N-(2-p-Tolylaminophenyl)acetamide
Overview
Description
N-(2-p-Tolylaminophenyl)acetamide, also known as NTPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of organic compounds called amides, which are commonly used in the pharmaceutical industry. In
Mechanism of Action
The mechanism of action of N-(2-p-Tolylaminophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N-(2-p-Tolylaminophenyl)acetamide inhibits the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Another proposed mechanism is that N-(2-p-Tolylaminophenyl)acetamide activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-p-Tolylaminophenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-p-Tolylaminophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(2-p-Tolylaminophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB). In neurological research, N-(2-p-Tolylaminophenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
N-(2-p-Tolylaminophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results in various fields of medicine. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that further studies are needed to determine the optimal dosage and administration route.
Future Directions
There are several future directions for N-(2-p-Tolylaminophenyl)acetamide research. One direction is to further investigate the mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential applications in other fields of medicine, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of N-(2-p-Tolylaminophenyl)acetamide in human clinical trials.
Scientific Research Applications
N-(2-p-Tolylaminophenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, N-(2-p-Tolylaminophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2-p-Tolylaminophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, N-(2-p-Tolylaminophenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress.
properties
IUPAC Name |
N-[2-(4-methylanilino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-9-13(10-8-11)17-15-6-4-3-5-14(15)16-12(2)18/h3-10,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUNOMIJQWROTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-p-Tolylaminophenyl)acetamide | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-(4-fluoroanilino)-2-oxoethyl]tetrahydro-1-pyrazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B7479143.png)
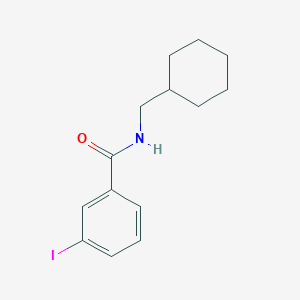
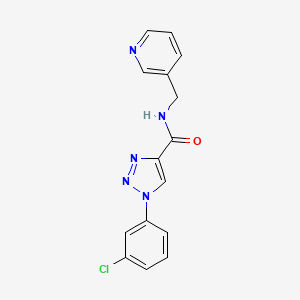
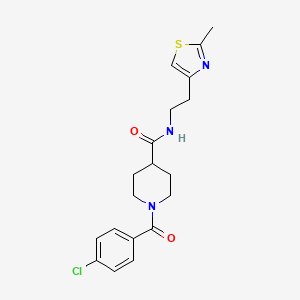
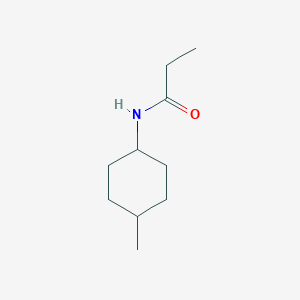
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)

![3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479190.png)
![7-[(9-Phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-yl)oxymethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7479196.png)
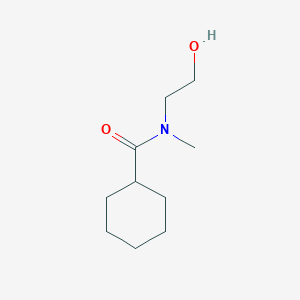

![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B7479213.png)
![4-chloro-N-[2-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7479227.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B7479237.png)